![molecular formula C12H9N3O B3345960 Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- CAS No. 112584-63-1](/img/structure/B3345960.png)
Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-
Overview
Description
Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- in lab experiments is its high yield and purity when synthesized using the methods mentioned above. However, one limitation is that the compound has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its potential use in OLEDs and other optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells.
Scientific Research Applications
Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of cancer and other diseases. This compound has also been studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
properties
IUPAC Name |
10-methylpyridazino[3,4-b]quinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-15-10-5-3-2-4-8(10)11(16)9-6-7-13-14-12(9)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYLLYOXQCEDBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553049 | |
Record name | 10-Methylpyridazino[3,4-b]quinolin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl- | |
CAS RN |
112584-63-1 | |
Record name | 10-Methylpyridazino[3,4-b]quinolin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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